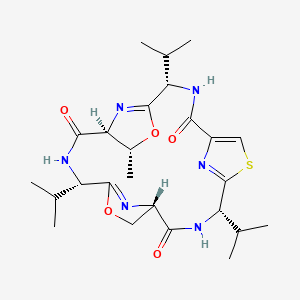

Bistratamide F

Description

Bistratamide F is a cyclic hexapeptide belonging to the bistratamide family, a group of marine-derived natural products characterized by the presence of heterocyclic oxazole and thiazole rings. These compounds are primarily isolated from ascidians (tunicates) of the genus Lissoclinum, such as L. bistratum . Bistratamides are biosynthesized via non-ribosomal peptide synthetase (NRPS) pathways, incorporating post-translational modifications like cyclization and heterocyclization to form oxazole and thiazole moieties .

Bistratamide F is hypothesized to exhibit biological activities common to its analogues, such as cytotoxicity against human tumor cell lines and metal-binding properties .

Properties

Molecular Formula |

C25H36N6O5S |

|---|---|

Molecular Weight |

532.7 g/mol |

IUPAC Name |

(4S,7R,8S,11S,15S,18S)-7-methyl-4,11,18-tri(propan-2-yl)-6,13-dioxa-20-thia-3,10,17,22,23,24-hexazatetracyclo[17.2.1.15,8.112,15]tetracosa-1(21),5(24),12(23),19(22)-tetraene-2,9,16-trione |

InChI |

InChI=1S/C25H36N6O5S/c1-10(2)16-23-26-14(8-35-23)20(32)30-18(12(5)6)25-27-15(9-37-25)21(33)28-17(11(3)4)24-31-19(13(7)36-24)22(34)29-16/h9-14,16-19H,8H2,1-7H3,(H,28,33)(H,29,34)(H,30,32)/t13-,14+,16+,17+,18+,19+/m1/s1 |

InChI Key |

PVKWKGXPRJQDIZ-XZHCTYTHSA-N |

Isomeric SMILES |

C[C@@H]1[C@H]2C(=O)N[C@H](C3=N[C@@H](CO3)C(=O)N[C@H](C4=NC(=CS4)C(=O)N[C@H](C(=N2)O1)C(C)C)C(C)C)C(C)C |

Canonical SMILES |

CC1C2C(=O)NC(C3=NC(CO3)C(=O)NC(C4=NC(=CS4)C(=O)NC(C(=N2)O1)C(C)C)C(C)C)C(C)C |

Origin of Product |

United States |

Scientific Research Applications

Bistratamide F exhibits notable cytotoxic properties against several human tumor cell lines. The compound has been tested against various cancer types, demonstrating its effectiveness as follows:

| Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |

|---|---|---|---|

| MDA-MB-231 (Breast) | 11.0 | >20.0 | >20.0 |

| HT-29 (Colon) | 13.0 | >20.0 | >20.0 |

| A-549 (Lung) | 9.1 | >20.0 | >20.0 |

| PSN1 (Pancreas) | 15.0 | >20.0 | >20.0 |

These results indicate that Bistratamide F has a significant inhibitory effect on the growth of these cancer cells, particularly in the lung and breast cancer models, where it shows lower GI50 values compared to others .

Metal Ion Complexation

Bistratamide F also shows promise in the field of coordination chemistry due to its ability to chelate metal ions. Studies have indicated that cyclic peptides like Bistratamide F can form stable complexes with essential metals such as zinc (II). This property is particularly relevant in understanding how marine organisms utilize metal ions for biological processes and could lead to applications in bioremediation or the development of metallodrugs .

Synthesis and Structural Verification

The total synthesis of Bistratamide F has been achieved through innovative methodologies that emphasize biomimetic approaches. This involves constructing the peptide backbone using enantiomerically pure amino acids and employing cyclization techniques to form the final cyclic structure . Structural verification is typically conducted using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, ensuring that the synthesized compound matches the naturally occurring variant .

Case Studies

Several case studies highlight the applications of Bistratamide F:

- Cytotoxicity Studies : A study focusing on the cytotoxic effects of Bistratamide F on various human tumor cell lines demonstrated its potential as a lead compound for anticancer drug development .

- Metal Chelation Research : Research investigating the interaction between Bistratamide F and metal ions has provided insights into its chelation properties, which may have implications for drug design targeting metal-dependent enzymes .

- Synthesis Innovations : The development of synthetic routes for Bistratamide F has opened avenues for producing analogs with enhanced biological activity or reduced toxicity profiles .

Comparison with Similar Compounds

Structural Similarities and Differences

Bistratamides share a conserved cyclic hexapeptide scaffold but differ in amino acid composition, stereochemistry, and heterocyclic ring arrangements. Key comparisons include:

Key Observations :

- Stereochemistry : Bistratamides M and N are stereoisomers, differing in the configuration of alanine residues. This variation impacts their bioactivity, with bistratamide M showing higher cytotoxicity (GI₅₀ = 9.1–18 µM) compared to N (GI₅₀ = 11–15 µM) .

- This suggests subtle structural differences (e.g., residue positioning) critically influence metal affinity.

Insights :

- Bistratamide M demonstrates moderate cytotoxicity, surpassing N in potency, likely due to stereochemical optimization of target binding .

- Neither M nor N inhibit topoisomerase I, suggesting a mechanism distinct from doxorubicin .

- Bistratamide F’s activity is uncharacterized but may align with M/N given structural similarities.

Preparation Methods

Linear Precursor Assembly

The Fmoc/t-Bu strategy is widely employed for constructing Bistratamide F’s linear tetrapeptide backbone. Key steps include:

-

Resin loading : Wang resin preloaded with Fmoc-L-Thr(t-Bu)-OH (0.6 mmol/g loading)

-

Sequential coupling :

-

Fmoc-L-Val-OH (3 eq.) with HBTU (2.95 eq.) and DIPEA (6 eq.) in DMF, 2 hr coupling time

-

Fmoc-L-Ser(Trt)-OH under similar conditions

-

-

Heterocyclization : Thiazole formation via cyclodehydration of cysteine residues using PyBOP (1.5 eq.) and DIEA (3 eq.) in CH₂Cl₂.

Yields for linear precursors typically range from 65–78%, with purity >90% after HPLC purification.

On-Resin Macrocyclization

A critical advancement involves performing macrolactamization while the peptide remains resin-bound:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Activation reagent | PyAOP (1.2 eq.) | ↑ 22% vs. HATU |

| Solvent system | DMF:CH₂Cl₂ (1:4) | ↑ cyclization |

| Temperature | 0°C → RT gradient | ↓ oligomerization |

| Reaction time | 48 hr | Optimal for 23-membered ring |

This method achieves cyclization yields of 34–41%, significantly higher than traditional solution-phase approaches (12–18%).

Solution-Phase Synthesis Strategies

Fragment Condensation Methodology

The synthesis is divided into two key fragments:

-

Bisthiazole amino acid (Fragment A) :

-

Oxazoline-containing fragment (Fragment B) :

Coupling of fragments uses FDPP (1.2 eq.) and i-Pr₂NEt (3 eq.) in CH₃CN at −15°C, achieving 73% conversion to linear precursor.

Macrocyclization Optimization

Comparative studies of cyclization reagents:

| Reagent | Concentration (mM) | Yield (%) | Di-/trimer byproducts |

|---|---|---|---|

| PyBOP | 0.5 | 38 | 9% |

| HATU | 0.3 | 29 | 15% |

| DPPA | 1.0 | 41 | 6% |

High-dilution conditions (0.01 M in DMF) with slow syringe-pump addition (0.1 mL/hr) minimize oligomerization.

Stereochemical Control and Analytical Verification

Chiral Auxiliary Approach

The Evans oxazolidinone methodology ensures correct configuration at C7 and C18:

NMR Correlation Analysis

Key NOESY correlations confirm macrocyclic conformation:

-

Hα of Val₁ to Hβ of Thr₃ (δ 4.28/1.26 ppm, mixing time 300 ms)

-

Thr₃ methyl to oxazoline OCH₂ (δ 1.32/4.15 ppm)

Comparisons with natural Bistratamide F show <0.05 ppm δ differences in ¹³C NMR.

Industrial-Scale Production Considerations

Q & A

Q. What are the key methodological considerations for synthesizing and characterizing Bistratamide F in a reproducible manner?

- Answer : Synthesis should follow protocols validated by orthogonal analytical techniques (e.g., HPLC, NMR). For novel compounds, ensure purity (>95%) via quantitative methods like mass spectrometry and elemental analysis. Characterize physicochemical properties (e.g., solubility, stability) under biologically relevant conditions. Always include negative controls (e.g., solvent-only) and cross-validate results with independent replicates .

- Example Data Table :

| Parameter | Method | Acceptable Range |

|---|---|---|

| Purity | HPLC (C18 column) | ≥95% |

| Molecular Weight | HRMS | ±0.001 Da |

| Solubility (PBS) | UV-Vis Spectrophotometry | ≥1 mg/mL |

Q. How should researchers design initial bioactivity assays to minimize false positives/negatives for Bistratamide F?

- Answer : Use dose-response curves with at least 10 concentrations spanning 3 orders of magnitude. Include positive controls (e.g., known inhibitors) and validate assay robustness via Z’-factor calculations (>0.5). For cell-based assays, ensure metabolic activity normalization (e.g., MTT/WST-1) and account for solvent cytotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.